An In-depth Technical Guide to 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of a specific derivative, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, spectral characteristics, and potential therapeutic applications. While this specific compound may not be widely cataloged, its properties can be reliably inferred from well-studied analogous structures, providing a strong foundation for its use in novel drug discovery programs.
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The imidazole ring is a fundamental heterocyclic motif present in many biologically crucial molecules, including the amino acid histidine. The 2-aminoimidazole substructure, in particular, has garnered significant attention due to its prevalence in marine natural products that exhibit potent biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] The hydrochloride salt form of these amine-containing compounds generally enhances aqueous solubility and stability, making them more amenable to pharmaceutical formulation and biological testing.[3] This guide focuses on the 1,4-dimethyl substituted analog, a structure poised for exploration in medicinal chemistry.
Physicochemical and Structural Properties
The structural attributes and resulting physicochemical properties of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride are critical for understanding its behavior in both chemical reactions and biological systems.
Chemical Structure and Identification
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IUPAC Name: 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
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Molecular Formula: C₅H₁₀ClN₃
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Molecular Weight: 147.61 g/mol
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CAS Number: Not assigned. This compound is primarily for research and may not be commercially cataloged.
The structure consists of a five-membered imidazole ring with methyl groups at the N1 and C4 positions and an amine group at the C2 position. The hydrochloride salt is formed by the protonation of one of the ring nitrogens or the exocyclic amine, with the most likely site of protonation being the sp²-hybridized ring nitrogen (N3), due to the delocalization of the exocyclic amino group's lone pair into the ring.
Predicted Physicochemical Data
The following properties are estimated based on data from structurally similar compounds, such as 1-methyl-1H-imidazol-2-amine hydrochloride and other aminoimidazole derivatives.[4][5]
| Property | Predicted Value/Characteristic | Rationale & Cited Insights |
| Appearance | White to off-white crystalline solid. | Amine hydrochloride salts are typically crystalline solids.[3] |
| Melting Point | >150 °C (with decomposition) | Similar to other small molecule amine hydrochlorides.[6] |
| Solubility | Soluble in water and methanol. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form significantly increases aqueous solubility.[3][7] |
| pKa | ~8.0 - 9.0 | The pKa of the conjugate acid (imidazolium ion) is increased by the electron-donating amino and methyl groups compared to unsubstituted imidazole (pKa ~7.0).[8][9] |
| Hygroscopicity | Likely hygroscopic. | A common characteristic of soluble hydrochloride salts.[10] |
Synthesis and Purification
The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride can be logically approached through established methods for constructing the 2-aminoimidazole core. The most direct and field-proven method involves the condensation of an α-haloketone with a substituted guanidine.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available materials: the formation of the free base followed by conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (Free Base)
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend methylguanidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in 1,4-dioxane.
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Causality: Methylguanidine is the source of the N1-methyl and the C2-amino groups. K₂CO₃ serves as the base to neutralize the methylguanidine hydrochloride starting material and the HCl generated during the reaction. Dioxane is a suitable high-boiling aprotic solvent for this condensation.[6]
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-
Reaction: Add 3-chloro-2-butanone (1.1 eq) dropwise to the stirred suspension.
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Causality: 3-chloro-2-butanone provides the C4-methyl and C5 carbons of the imidazole ring. The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular condensation and aromatization.[6]
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-
Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to yield the pure free base.
Step 2: Formation of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
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Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.
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Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The pH of the solution should become acidic.
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Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Reactivity and Chemical Behavior
The reactivity of 1,4-Dimethyl-1H-imidazol-2-amine is governed by the interplay of the aromatic imidazole ring and the exocyclic amino group.
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Nucleophilicity: The exocyclic 2-amino group is nucleophilic and can participate in reactions with electrophiles such as aldehydes, ketones, and acyl chlorides. This reactivity is central to its use as a scaffold in medicinal chemistry.[4]
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Aromaticity: The imidazole ring is aromatic and can undergo electrophilic aromatic substitution, although the electron-donating amino and methyl groups activate the ring, potentially leading to complex reaction mixtures if not controlled. The C5 position is the most likely site for electrophilic attack.
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Basicity: The molecule possesses two basic centers: the exocyclic amino group and the N3 ring nitrogen. The N3 nitrogen is generally more basic and is the primary site of protonation to form the hydrochloride salt.
Spectral Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectral data based on known values for similar structures.[11][12][13][14]
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
| ~6.5 | Singlet | 1H | C5-H | The sole proton on the imidazole ring. |
| ~3.4 | Singlet | 3H | N1-CH₃ | N-methyl group, deshielded by the adjacent nitrogen. |
| ~2.1 | Singlet | 3H | C4-CH₃ | C-methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C2 | Carbon bearing the amino group, significantly downfield. |
| ~125 | C4 | Quaternary carbon attached to the methyl group. |
| ~110 | C5 | Carbon bearing the ring proton. |
| ~32 | N1-CH₃ | N-methyl carbon. |
| ~12 | C4-CH₃ | C-methyl carbon. |
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include N-H stretching for the amine group (~3300-3100 cm⁻¹), C=N and C=C stretching from the imidazole ring (~1650-1550 cm⁻¹), and C-H stretching from the methyl and ring C-H groups (~3100-2850 cm⁻¹).
Applications in Research and Drug Development
The 2-aminoimidazole scaffold is a "privileged" structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of 2-AI are particularly noted for their ability to modulate bacterial behavior, making them highly attractive for developing novel therapeutics.
Antibiofilm and Antimicrobial Adjuvant Therapy
Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.[3] 2-AI derivatives have been extensively shown to:
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Inhibit Biofilm Formation: They can prevent bacteria, including pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, from forming biofilms at low micromolar concentrations.[3][9]
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Disperse Existing Biofilms: They can break down pre-formed, mature biofilms, exposing the bacteria to antibiotics and the host immune system.
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Resensitize Resistant Bacteria: When used in combination with traditional antibiotics, 2-AI compounds can restore the efficacy of drugs against multidrug-resistant strains.[3]
The 1,4-dimethyl substitution pattern of the target compound offers a unique scaffold for further derivatization to optimize these antibiofilm properties.
Caption: Mechanism of 2-aminoimidazoles as antibiofilm adjuvants.
Other Potential Therapeutic Areas
The 2-AI scaffold has been explored in a variety of other therapeutic contexts, including as kinase inhibitors and receptor antagonists, highlighting the versatility of this chemical class.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is not available, hazard information can be extrapolated from similar compounds like 1-Methyl-1H-imidazol-2-amine hydrochloride.[5][15]
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GHS Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, protected from moisture due to its hygroscopic nature.
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Conclusion
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a promising, yet underexplored, member of the 2-aminoimidazole class of compounds. Based on the well-established chemistry and biology of this scaffold, it represents a valuable building block for the development of novel therapeutics, particularly as an adjuvant to combat antibiotic-resistant bacterial biofilms. This guide provides the foundational chemical knowledge—from a robust synthetic protocol to predicted spectral and physical properties—required for its synthesis, characterization, and application in advanced drug discovery and medicinal chemistry research.
References
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